Decane-1,9-diol is a straight-chain aliphatic diol, specifically a derivative of decane, with hydroxyl groups located at the 1st and 9th carbon positions. Its molecular formula is C10H22O2, and it has a molecular weight of 174.28 g/mol. This compound is notable for its occurrence in nature, particularly as a natural product found in rice root exudates, where it plays a crucial role in plant-microbe interactions in the soil ecosystem .
Decane-1,9-diol can undergo various chemical transformations:
Decane-1,9-diol exhibits significant biological activity:
Several methods exist for synthesizing decane-1,9-diol:
Decane-1,9-diol has diverse applications across various fields:
Research on decane-1,9-diol's interactions reveals its importance in both ecological and chemical contexts:
Decane-1,9-diol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Hydroxyl Positions | Unique Features |
---|---|---|---|
Decane-1,2-diol | C10H22O2 | 1 and 2 | Potential antitumor activity |
Decane-1,10-diol | C10H22O2 | 1 and 10 | More commonly used in industrial applications |
Decane-1,6-diol | C10H22O2 | 1 and 6 | Used primarily as an intermediate in synthesis |
2,9-Bis(hydroxymethyl)decane-1,10-diol | C10H22O4 | 2 and 9 | Exhibits different solubility characteristics |
Decane-1,9-diol's unique positioning of hydroxyl groups at the 1st and 9th carbon atoms distinguishes it from other similar compounds. This structural arrangement contributes to its specific biological activities and applications .
The stereoselective addition of hydroxyl groups across carbon-carbon double bonds represents a cornerstone of diol synthesis. For Decane-1,9-diol production, catalytic dihydroxylation of 1,9-decadiene provides a direct route to the target molecule.
Osmium tetroxide (OsO₄) facilitates syn-dihydroxylation of alkenes via a concerted [3+2] cycloaddition mechanism, forming an osmate ester intermediate that hydrolyzes to yield vicinal diols [2] [4]. In the case of 1,9-decadiene, this method ensures hydroxyl groups are added to the same face of the planar alkene, producing a racemic mixture of Decane-1,9-diol enantiomers. Reaction conditions typically involve:
The stereochemical outcome aligns with Woodward-Hoffmann rules, favoring suprafacial attack due to the alkene’s symmetry.
While OsO₄ remains the gold standard, asymmetric dihydroxylation using Sharpless conditions (OsO₄ with chiral ligands) could theoretically access enantiomerically enriched Decane-1,9-diol. However, the molecule’s symmetry negates optical activity, rendering such approaches redundant.
Industrial-scale Decane-1,9-diol production often employs a two-step cascade beginning with esterification of sebacic acid (decanedioic acid), followed by hydrogenation.
Tetrabutyl titanate ([Ti(OBu)₄]) catalyzes sebacic acid esterification by coordinating both the carboxylic acid and alcohol nucleophile, lowering the activation energy for tetrahedral intermediate formation [3]. Key mechanistic features include:
Reaction conditions optimize conversion rates:
Parameter | Value |
---|---|
Catalyst loading | 0.5–1.5 wt% Ti(OBu)₄ |
Temperature | 180–220°C |
Alcohol:acid ratio | 3:1 to 5:1 (molar) |
The resultant diester undergoes catalytic hydrogenation to Decane-1,9-diol under conditions favoring C–O bond cleavage:
Synthetic routes often yield isomeric byproducts (e.g., 1,8-diols) requiring advanced separation strategies.
Normal-phase silica chromatography resolves diol isomers through differential adsorption governed by hydroxyl group spacing:
Reversed-phase HPLC employing C₁₈ columns and methanol/water gradients achieves baseline separation:
Column | Mobile Phase | Retention Time (min) |
---|---|---|
Zorbax SB-C₁₈ | 65:35 MeOH/H₂O + 0.1% TFA | 12.3 (1,9-diol) |
14.7 (1,8-diol) |